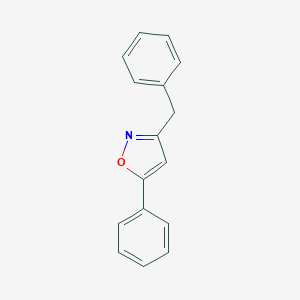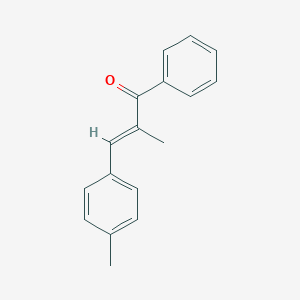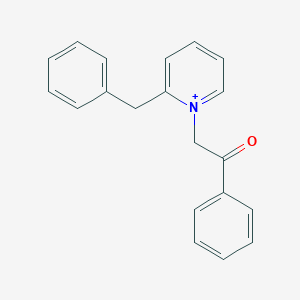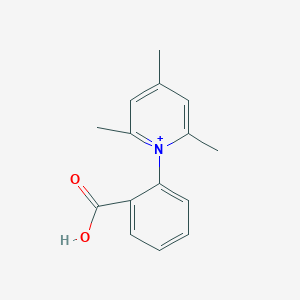![molecular formula C31H58O3 B289858 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol](/img/structure/B289858.png)
5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol is a synthetic compound that has been gaining attention in scientific research. This compound has been found to have potential applications in various fields such as medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol is not fully understood. However, it has been suggested that it may work by inhibiting the production of inflammatory cytokines and prostaglandins. It may also work by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
In vitro studies have shown that 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol can inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to have analgesic effects in animal models. In addition, this compound has been found to have insecticidal and fungicidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol in lab experiments is that it is a synthetic compound that can be easily produced in large quantities. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol. One direction is to further investigate its potential as a treatment for neurodegenerative diseases. Another direction is to study its insecticidal and fungicidal properties in more detail. Additionally, research could be done to better understand the mechanism of action of this compound and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol involves several steps. The starting material is 2,5-dimethylcyclohexanone, which undergoes a Grignard reaction with tert-butyl magnesium chloride to form the corresponding alcohol. The alcohol is then reacted with 1,5-dimethylhex-4-ene-1,7-diol in the presence of a Lewis acid catalyst to produce the desired compound.
Aplicaciones Científicas De Investigación
5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol has potential applications in various fields of scientific research. In medicine, this compound has been found to have anti-inflammatory and analgesic effects. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been found to have insecticidal and fungicidal properties. In industry, it has potential as a lubricant and plasticizer.
Propiedades
Fórmula molecular |
C31H58O3 |
|---|---|
Peso molecular |
478.8 g/mol |
Nombre IUPAC |
(1S,2R)-2-[(7aR)-4-(hydroxymethyl)-7a-methyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-5-yl]-1,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]cyclohexan-1-ol |
InChI |
InChI=1S/C31H58O3/c1-21(2)11-10-12-22(3)25-13-14-26-24(20-32)27(16-17-29(25,26)7)30(8)18-15-23(19-31(30,9)33)34-28(4,5)6/h21-27,32-33H,10-20H2,1-9H3/t22?,23?,24?,25?,26?,27?,29-,30-,31+/m1/s1 |
Clave InChI |
AKVZSVSINCDHPZ-ZJRAZXIISA-N |
SMILES isomérico |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC(C2CO)[C@]3(CCC(C[C@]3(C)O)OC(C)(C)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC(C2CO)C3(CCC(CC3(C)O)OC(C)(C)C)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC(C2CO)C3(CCC(CC3(C)O)OC(C)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one](/img/structure/B289778.png)

![Dimethyl 1,3-dimethylazepino[2,1,7-cd]indolizine-6,7-dicarboxylate](/img/structure/B289783.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289785.png)
![4,5-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester](/img/structure/B289786.png)
![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)

![Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate](/img/structure/B289790.png)


![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)


